ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate
Description
Ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.0²,⁶]undeca-2,4-diene-5,10-dicarboxylate is a nitrogen-rich tricyclic compound featuring a fused bicyclo[6.3.0] core with four nitrogen atoms and two tert-butyl carboxylate groups. This compound has a molecular formula of C₁₇H₂₆N₄O₄, a molecular weight of 350.42 g/mol, and a purity ≥95%. It is stored at room temperature (RT) and protected from light, though commercial availability is currently discontinued .
Properties
Molecular Formula |
C17H26N4O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate |
InChI |
InChI=1S/C17H26N4O4/c1-16(2,3)24-14(22)13-19-18-12-11-9-20(7-10(11)8-21(12)13)15(23)25-17(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m1/s1 |
InChI Key |
MNSOYCRJVLPDAH-GHMZBOCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=NN=C2N1C[C@@H]3[C@H]2CN(C3)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN=C2N1CC3C2CN(C3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions, protection and deprotection steps, and the use of specific reagents to achieve the desired configuration and functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its structural characteristics that may influence biological activity.
Anti-inflammatory Effects
Compounds featuring tetrazole rings have been reported to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and pathways suggests that ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate could be explored for treating inflammatory diseases.
Material Science
The unique structural features of this compound make it a candidate for use in advanced materials.
Polymer Chemistry
The compound can serve as a monomer or cross-linking agent in polymer synthesis due to its dicarboxylate functionality. This application can lead to the development of polymers with enhanced thermal stability and mechanical properties.
Nanotechnology
In nanotechnology applications, this compound may be utilized in the formulation of nanoparticles for drug delivery systems or as a stabilizing agent for nanomaterials.
Environmental Applications
Research into the environmental impact of chemical compounds has gained importance in recent years.
Biodegradability Studies
The compound's structure can influence its biodegradability and environmental persistence. Investigating the degradation pathways of this compound can provide insights into its environmental fate and help assess its suitability for use in eco-friendly formulations.
Case Studies and Data Tables
| Application Area | Potential Benefits | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and anti-inflammatory properties | Similar compounds show inhibition of tumor growth |
| Material Science | Enhanced thermal stability and mechanical properties | Potential as a polymer monomer |
| Environmental Applications | Insights into biodegradability | Need for studies on degradation pathways |
Mechanism of Action
The mechanism by which ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Thermal and Spectroscopic Data
Notes:
Key Observations :
- Aldehyde derivatives achieve moderate yields (46–67%), while nitrogenous tricyclic systems likely require more complex routes, reducing accessibility .
- Sulfur-based analogs benefit from established thiophene chemistry, though yields are unreported .
Biological Activity
Ditert-butyl (1S,8S)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tetrazatricyclo structure which may contribute to its biological activity. The presence of multiple functional groups such as dicarboxylates and tert-butyl moieties suggests potential interactions with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of various microbial strains. For instance, compounds similar in structure have shown effectiveness against Gram-positive bacteria .
- Antioxidant Properties : The presence of tert-butyl groups is often associated with enhanced antioxidant activity. This may be due to their ability to scavenge free radicals and reduce oxidative stress in cells.
- Potential Anticancer Effects : Some derivatives of similar structures have been explored for their anticancer properties. The inhibition of specific cancer cell lines has been observed in related compounds .
The mechanisms through which this compound exerts its effects may include:
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.
- Cell Signaling Modulation : The compound may interact with cell signaling pathways that regulate cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Inhibition of cancer cell lines |
Detailed Research Findings
- Antimicrobial Studies : A study conducted by Volpe et al. demonstrated that compounds similar to this compound showed significant antimicrobial activity against various strains of bacteria . This suggests a potential application in developing new antimicrobial agents.
- Antioxidant Activity : Research published in the MDPI journal highlighted the antioxidant properties of related compounds with tert-butyl groups which could potentially translate to similar effects in ditert-butyl derivatives .
- Anticancer Potential : A systematic review indicated that compounds with structural similarities exhibited cytotoxic effects on cancer cells through various mechanisms including apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
